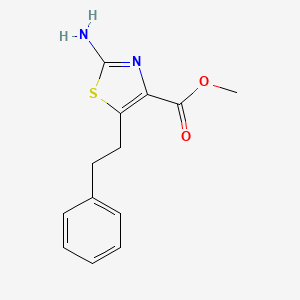

Methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-17-12(16)11-10(18-13(14)15-11)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODDRENYBEZXQSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC(=N1)N)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-phenylethylamine with carbon disulfide and methyl chloroacetate under basic conditions to form the thiazole ring. The reaction conditions often require a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol. The reaction mixture is usually heated to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of Methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted thiazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group typically yields nitro derivatives, while reduction of the thiazole ring can produce dihydrothiazole compounds.

Scientific Research Applications

Chemistry

Methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate serves as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

The compound's structural features make it a candidate for studying enzyme interactions and receptor binding . Its amino group and thiazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. Research indicates that it may act as an inhibitor or activator of specific enzymes depending on its binding affinity.

Pharmaceutical Development

Due to its biological activity, this compound is being explored for potential applications in drug design and development. Its ability to interact with various biological targets makes it a candidate for further investigation in pharmacological studies.

Agrochemicals

In the agricultural sector, methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate can be utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals. Its unique chemical properties may enhance the efficacy of agricultural formulations.

Case Study 1: Enzyme Inhibition

A study explored the inhibition of specific enzymes by methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate. The results indicated that the compound effectively inhibited enzyme activity at certain concentrations, suggesting its potential use in therapeutic applications targeting enzyme-related diseases.

Case Study 2: Synthesis of Derivatives

Research focused on synthesizing various derivatives of methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate to evaluate their biological activities. The derivatives exhibited varying levels of activity against different biological targets, highlighting the compound's versatility as a precursor for drug development.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The amino group and thiazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The compound may act as an inhibitor or activator of enzymes, depending on its binding affinity and the nature of the target.

Comparison with Similar Compounds

Substituent Variations at the 5-Position

The 5-position of the thiazole ring is a key site for structural diversification. Below is a comparative analysis of substituents and their impacts:

*Calculated based on structural formula.

Physicochemical Properties

- Lipophilicity : The 2-phenylethyl group in the target compound enhances lipophilicity (logP ~3.5 estimated) compared to polar analogs like the 4-methoxybenzoyl derivative (logP ~2.1) .

- Melting Points : Aliphatic substituents (e.g., isopropyl) yield lower melting points (~120–140°C) than aromatic analogs (e.g., phenyl: ~180–200°C) .

- Solubility : Trifluoromethyl and chlorophenyl groups reduce aqueous solubility due to hydrophobicity, whereas methoxybenzoyl derivatives may exhibit better solubility in polar solvents .

Critical Analysis of Structural Trends

- Steric Effects : Bulky substituents (e.g., 2-phenylethyl) may hinder reactivity in substitution reactions but improve binding affinity in biological targets .

- Electronic Effects : Electron-withdrawing groups (e.g., Cl, CF₃) increase electrophilicity at the thiazole ring, enhancing reactivity in nucleophilic substitutions .

- Biological Permeability : Lipophilic groups (e.g., phenylethyl) improve blood-brain barrier penetration, making them candidates for CNS-targeting drugs .

Biological Activity

Methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

Methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate has the following chemical formula:

- Chemical Formula: C13H14N2O2S

- Molecular Weight: 262.33 g/mol

- CAS Number: 710348-76-8

The compound features a thiazole ring, which contributes to its biological activity through various interactions with biological macromolecules.

The biological activity of Methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is primarily attributed to its ability to interact with specific molecular targets. The thiazole moiety and the amino group can form hydrogen bonds and π-π interactions with proteins, influencing their function.

Key Mechanisms Include:

- Enzyme Inhibition: The compound may act as an inhibitor for various enzymes due to its structural features that allow for binding in the active sites.

- Receptor Binding: Its lipophilicity enhances its ability to cross biological membranes, potentially allowing it to interact with cellular receptors.

Anticancer Potential

Recent studies have indicated that compounds similar to Methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate exhibit anticancer properties by targeting specific pathways involved in cancer cell proliferation. For instance, a related thiazole derivative demonstrated micromolar inhibition of HSET (KIFC1), a kinesin involved in centrosome clustering in cancer cells. This suggests a potential role for Methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate in cancer therapy by inducing multipolar spindle formation leading to cell death .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of thiazole derivatives:

-

In Vitro Studies: Compounds similar to Methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate were tested for their ability to inhibit cancer cell lines. Results indicated significant cytotoxicity against selected cancer types.

Compound Target IC50 (µM) Thiazole Derivative A HSET 2.7 Thiazole Derivative B Eg5 >200 - Mechanistic Studies: Investigations into the mechanisms revealed that these compounds could induce apoptosis in cancer cells through mitochondrial pathways .

Comparison with Similar Compounds

Methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate can be compared with other thiazole derivatives in terms of structure and biological efficacy:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 2-amino-1,3-thiazole-4-carboxylate | Lacks phenylethyl group | Reduced binding affinity |

| Ethyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate | Ethyl group instead of methyl | Altered pharmacokinetics |

The presence of the phenylethyl group in Methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is crucial for enhancing lipophilicity and potential bioactivity compared to its analogs .

Q & A

Q. Critical Parameters :

- Temperature control (60–80°C) during cyclization to avoid side reactions.

- Purity of intermediates (≥95%) to ensure high final yield (see for purity standards).

Basic: How should researchers characterize the structural and spectral properties of this compound?

Methodological Answer:

A multi-technique approach is essential:

- X-ray crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement). Monoclinic systems (space group P2₁/n) are common for similar thiazole derivatives .

- Spectroscopy :

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₃H₁₄N₂O₂S; calculated 262.08 g/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.